molecular formula C12H10FNO3 B2915044 methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1171941-16-4

methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate

Cat. No. B2915044
CAS RN: 1171941-16-4
M. Wt: 235.214
InChI Key: KPTBWEFNCOZCNM-UHFFFAOYSA-N
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Description

Methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a quinolone derivative that exhibits a unique chemical structure, making it an attractive candidate for drug development.

Scientific Research Applications

Synthesis of Heterocycles

This compound is a derivative of 4-Hydroxy-2-quinolones, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Pharmaceutical and Biological Activities

4-Hydroxy-2-quinolones and their derivatives, including “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, have interesting pharmaceutical and biological activities . They are used in the development of drugs and have been the subject of many recent publications .

Antibacterial Properties

Fluoroquinolones, a family of compounds that includes “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, have a high level of antibacterial activity . They surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .

Inhibition of Bacterial DNA-Gyrase

Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . This specific mechanism of action allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Complex Formation with Metals

Fluoroquinolones can form complexes with metals . These complexes have various applications, including potential use in medicinal chemistry .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, including “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, are used in the synthesis of fused ring systems . These systems have various applications in synthetic and natural chemistry .

properties

IUPAC Name

methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTBWEFNCOZCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate

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